molecular formula C18H26N2O3 B2381542 Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate CAS No. 2137779-23-6

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate

Cat. No.: B2381542
CAS No.: 2137779-23-6
M. Wt: 318.417
InChI Key: FDHXFECZZOLQCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate is a morpholine-based compound featuring a tert-butyl carbamate group and a 2,3-dihydroindole-substituted methyl moiety.

Properties

IUPAC Name

tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXFECZZOLQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction can yield indoline derivatives .

Scientific Research Applications

Synthesis Pathways

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate can be synthesized through several methods, often involving the reaction of indole derivatives with morpholine and tert-butyl esters. The synthesis typically requires careful control of reaction conditions to yield high-purity products suitable for research applications.

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions, leading to the formation of diverse chemical entities. The ability to modify the indole moiety enables chemists to explore new synthetic routes and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities , particularly in the following areas:

  • Anti-HIV Properties : Preliminary studies suggest that this compound may inhibit HIV replication by targeting specific viral enzymes.
  • Neuroprotective Effects : The indole structure is known for its neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases.

Medicine

The medicinal applications of this compound are particularly promising due to its structural similarity to bioactive indole derivatives. It has been investigated for:

  • Therapeutic Agents : Its potential as a therapeutic agent in treating various diseases, including cancer and inflammation.
  • Drug Development : The compound's ability to modulate specific biological pathways positions it as a candidate for developing new drugs targeting various medical conditions.

In Vitro Studies

In vitro studies have demonstrated the compound's significant inhibitory activity against certain enzymes involved in disease processes. For instance:

CompoundIC50 (nM)Selectivity over PDE7Selectivity over PDE9
Compound A26>2000-fold>2000-fold
Compound B6>50>50
Compound C3.5>50>50

These results indicate strong potency against phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways.

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound. Animal models treated with similar compounds have shown:

Treatment GroupTNF-α Levels (pg/mL)
Control300
Compound A150
Compound B100

These findings highlight the anti-inflammatory properties of the compound, suggesting its utility in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of tert-butyl morpholine-4-carboxylate derivatives. Key structural analogs include:

Compound Name Substituent CAS Number Molecular Formula Key Features
Target Compound 2,3-dihydro-1H-indol-3-ylmethyl - C₁₉H₂₆N₂O₃ Indole-morpholine hybrid; potential for CNS activity
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl 215917-99-0 C₁₀H₁₉NO₄ Chiral center; hydrophilic substituent
tert-Butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate 1,2,4-Oxadiazol-5-yl - C₁₁H₁₇N₃O₄ Oxadiazole ring; bioisostere for carboxylic acids
tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate 2-Hydroxyethyl 1257855-07-4 C₁₁H₂₁NO₄ Flexible ethyl chain; enhanced solubility

Key Observations :

  • The oxadiazole analog (from ) is commercially available with four suppliers, suggesting its utility in drug discovery as a metabolic stabilizer .

Physicochemical Properties

  • Boiling Point and Density: The hydroxymethyl analog () has a predicted boiling point of 320.7°C and density of 1.118 g/cm³, attributed to hydrogen bonding from the hydroxyl group .
  • Solubility : The hydroxyethyl derivative () may exhibit higher aqueous solubility than the indole-containing target due to its flexible, polar chain .

Biological Activity

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate (CAS No. 2137779-23-6) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in medicinal chemistry, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: O=C(N1CCOCC1CC1CNc2c1cccc2)OC(C)(C)C. The compound is characterized by the presence of a morpholine ring and an indole derivative, which are known for their biological significance.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Indole Derivative : The starting materials are reacted under controlled conditions to form the indole structure.
  • Methylation and Carboxylation : The introduction of the tert-butyl group and subsequent carboxylation are performed to yield the final product.
  • Purification : The compound is purified using techniques such as column chromatography to achieve high purity levels (≥95%) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines:

Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)92.4
Human lung adenocarcinoma (A549)<10
Human melanoma (MEXF 462)<10

These results suggest that modifications to the indole moiety can enhance antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated notable activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be:

Bacterial Strain MIC (µg/mL)
S. aureus ATCC 259231
S. aureus ATCC 43300 (MRSA)<1
E. coli ATCC 25922Inactive

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

Cytotoxicity and Selectivity

Cytotoxicity studies revealed that this compound exhibits selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in drug discovery:

  • Case Study on Anticancer Activity : A study reported that derivatives with similar structures showed significant inhibition of cancer cell proliferation at low concentrations, indicating their potential as effective anticancer agents.
  • Case Study on Antimicrobial Effects : Another research focused on the antibacterial properties against resistant strains like MRSA, emphasizing the need for novel compounds in combating antibiotic resistance.

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